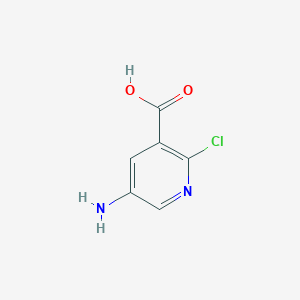

5-Amino-2-chloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLGRVWAJFJQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622305 | |

| Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42959-39-7 | |

| Record name | 5-Amino-2-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42959-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-chloronicotinic acid chemical properties and structure

An In-Depth Technical Guide to 5-Amino-2-chloronicotinic Acid: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS: 42959-39-7) is a substituted pyridine derivative that holds significant potential as a key intermediate in the fields of medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a carboxylic acid, an aromatic amine, and an activated chloro-substituent on a pyridine core, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups—particularly the chlorine atom at the C2 position, which is activated towards nucleophilic substitution, and the amino group at the C5 position, which can be readily derivatized or used to tune electronic properties—allows for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven synthetic protocol, and an expert analysis of its reactivity and potential applications for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The identity and key physicochemical characteristics of this compound are summarized below.

Structure and Identifiers

-

IUPAC Name: 5-amino-2-chloropyridine-3-carboxylic acid[2]

-

Synonyms: 5-Amino-2-chloro-3-pyridinecarboxylic acid[1]

-

CAS Number: 42959-39-7[3]

-

Molecular Formula: C₆H₅ClN₂O₂[1]

-

Molecular Weight: 172.57 g/mol [1]

-

Chemical Structure:

Physicochemical Data

The properties outlined in the table below are critical for experimental design, dictating choices for solvents, reaction conditions, and purification methods.

| Property | Value / Observation | Source & Rationale |

| Appearance | Solid (form not specified) | Inferred from related solid compounds.[4] |

| Melting Point | Data not available | No experimental melting point has been reported in the reviewed literature. |

| Boiling Point | Data not available | Decomposes before boiling under atmospheric pressure. |

| Solubility | Very Soluble: DMFSoluble: MethanolSparingly Soluble: Glacial Acetic AcidVery Slightly Soluble: ChloroformPractically Insoluble: Water | [1] This solubility profile is logical; the polar, aprotic solvent DMF can effectively solvate the molecule, while its insolubility in water is expected for a zwitterionic-capable molecule with significant organic character. |

| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 1.6 (Predicted) | [1] This value suggests moderate lipophilicity, relevant for predicting pharmacokinetic properties in drug discovery. |

Predicted Spectral Characteristics: An Expert Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

The proton at the C4 position would likely appear as a doublet, coupled to the proton at C6.

-

The proton at the C6 position would appear as a doublet, coupled to the proton at C4.

-

Broad signals for the carboxylic acid proton (-COOH) and the amine protons (-NH₂) would also be present, with chemical shifts highly dependent on the solvent and concentration. Based on spectra of related compounds like 5-amino-2-chloropyridine, the aromatic protons would likely fall in the δ 7.0-8.5 ppm range.[5]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the pyridine ring.

-

The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing in the δ 165-175 ppm range.[6]

-

The five aromatic carbons would appear in the region of δ 110-160 ppm. The carbons attached to the electronegative chlorine (C2) and nitrogen atoms would be further downfield.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for the key functional groups.

-

A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid.

-

Two sharp to medium peaks are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the C=O stretch of the carboxylic acid carbonyl group.[8]

-

Bands in the 1550-1650 cm⁻¹ region will correspond to C=C and C=N stretching of the pyridine ring and N-H bending of the amine.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 172. A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a definitive feature.[9] Common fragmentation patterns would include the loss of H₂O, CO, and COOH.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several routes. A highly plausible and efficient method involves the amination of a dichlorinated precursor, followed by hydrolysis. This approach is favored due to the availability of starting materials and the reliability of the chemical transformations.

Recommended Synthetic Workflow

The following three-step synthesis provides a robust pathway to the target molecule, starting from the commercially available 2,5-dichloronicotinic acid. The causality behind this choice is the activation of the C2 position towards nucleophilic substitution, allowing for selective amination.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the methyl ester intermediate and its subsequent hydrolysis.[10]

Step 1: Esterification of 2,5-Dichloronicotinic Acid

-

Suspend 2,5-dichloronicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the stirred suspension. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification, and also converts the carboxylic acid to an acyl chloride, which is rapidly esterified.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2,5-dichloronicotinate as a solid, which can be used in the next step without further purification.

Step 2: Selective Amination

-

Place Methyl 2,5-dichloronicotinate (1.0 eq) in a high-pressure reaction vessel.

-

Add a solution of ammonia in 1,4-dioxane (e.g., 0.5 M, approx. 5-10 eq of NH₃).

-

Seal the vessel and heat the reaction mixture to 85-95 °C for several days (e.g., 5-9 days). Rationale: The chlorine at the C2 position is more activated towards nucleophilic aromatic substitution than the chlorine at C5 due to the electron-withdrawing effect of the adjacent ring nitrogen and the ester group. High temperature and pressure are required to drive the reaction.

-

Cool the vessel to room temperature, vent, and combine the reaction mixture.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 2-amino-5-chloronicotinate .

Step 3: Saponification to this compound

-

Suspend Methyl 2-amino-5-chloronicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 1.2-1.5 eq) and heat the mixture to reflux (approx. 60-70 °C) for 12-24 hours, until the ester is fully consumed (monitor by TLC/LC-MS).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH ~4-5 with aqueous HCl (e.g., 1 M). Rationale: This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield the final product, This compound .

Chemical Reactivity Insights

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is the most reactive site for nucleophilic displacement. It can be substituted by a wide range of nucleophiles (e.g., alkoxides, amines, thiols), making this compound an excellent precursor for libraries of 2-substituted nicotinic acid derivatives.[11]

-

Amine Group Reactivity: The amino group at C5 can undergo standard reactions such as acylation, alkylation, diazotization (to form diazonium salts for further functionalization, e.g., Sandmeyer reactions), and can act as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient.

-

Carboxylic Acid Reactivity: The carboxylic acid at C3 can be converted to esters, amides (via activation with coupling reagents like HATU or conversion to an acyl chloride), or reduced to an alcohol.

Applications in Research and Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds. Its utility stems from its role as a versatile intermediate. Related chloronicotinic acids are key intermediates in the synthesis of anti-inflammatory drugs (e.g., niflumic acid), antivirals, and herbicides.[12][13] The presence of the additional amino group in the target molecule provides a valuable handle for further diversification and for modulating properties like solubility, polarity, and target binding.

Potential applications include:

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The amino group can serve as a key hydrogen bond donor, while the rest of the molecule can be elaborated to occupy hydrophobic pockets of an enzyme's active site.

-

Precursor for Fused Heterocyclic Systems: The amino and carboxylic acid groups can be used in cyclization reactions to construct fused ring systems, such as pyridopyrimidines or pyridopyrazines, which are common cores in pharmacologically active agents.

-

Fragment-Based Drug Discovery: As a fragment, it presents multiple vectors for chemical elaboration, allowing for the systematic exploration of chemical space around a target protein.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related compounds and general laboratory safety principles dictate the necessary handling precautions.

-

Hazard Profile (Inferred): Based on the SDS for 2-chloronicotinic acid and 5-chloronicotinic acid, this compound should be treated as a potential irritant.[13][14] It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

-

Spill & Disposal: In case of a spill, avoid generating dust.[14] Sweep up the solid material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. echemi.com [echemi.com]

- 2. Janovsky Reaction of Nitropyridines. II. Preparation of 5-Nitronicotinic Acid and its Related Compounds [jstage.jst.go.jp]

- 3. 5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6-Chloronicotinic acid [webbook.nist.gov]

- 10. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]

- 11. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]

- 12. 2-chloronicotinic Acid - Cas No. 2942-59-8, 99.0% Purity Hplc, White To Slight Yellow Crystalline Powder, High Quality Chemical Compound at Best Price in Lishui | Suichang Rongkai Chemical Co.,ltd. [tradeindia.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Amino-2-chloronicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical scaffolds is paramount to the efficient discovery and development of novel therapeutics. Among these, substituted pyridines represent a privileged class of heterocycles, forming the core of numerous approved drugs. 5-Amino-2-chloronicotinic acid, a key pyridine derivative, has emerged as a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its synthesis and applications, offering insights for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is a substituted pyridine carboxylic acid. The presence of an amino group, a chloro group, and a carboxylic acid on the pyridine ring imparts a unique combination of reactivity and functionality, making it an attractive starting material for chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 42959-39-7 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

Further physical and chemical properties are not extensively reported in publicly available literature, which is common for specialized building blocks. Researchers should handle this compound with the care afforded to novel chemical entities, and it is recommended to determine key experimental properties such as melting point and solubility in relevant solvents on a case-by-case basis.

Synthesis of this compound: A Strategic Approach

A plausible synthetic route would likely involve the nitration of 2-chloronicotinic acid followed by the reduction of the nitro group to an amine.

Caption: A proposed synthetic pathway for this compound.

Causality in Experimental Choices:

-

Starting Material: 2-Chloronicotinic acid is a commercially available and logical starting point. The chloro and carboxylic acid groups are relatively stable to nitration conditions.

-

Nitration: A mixture of nitric acid and sulfuric acid is a standard and effective reagent for the nitration of aromatic rings. The electron-withdrawing nature of the chlorine and carboxylic acid groups will direct the incoming nitro group to the 5-position.

-

Reduction: The reduction of the nitro group to an amine is a common transformation. Reagents such as stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) are effective for this purpose. Other reduction methods, such as catalytic hydrogenation, could also be employed.

Self-Validating Protocol Considerations:

A robust synthetic protocol would include in-process controls and characterization at each step. This would involve:

-

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of the nitration and reduction reactions to ensure complete conversion of the starting material.

-

Intermediate Characterization: The intermediate, 5-nitro-2-chloronicotinic acid, should be isolated and characterized (e.g., by melting point and spectroscopic methods) to confirm its identity and purity before proceeding to the next step.

-

Final Product Purification and Characterization: The final product, this compound, would require purification, likely by recrystallization or column chromatography. Its identity and purity should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of complex molecules. Each functional group offers a handle for further chemical transformations.

Caption: Functional groups of this compound and their potential reactions.

Expertise in Application:

-

Amino Group: The amino group is a versatile nucleophile. It can readily undergo acylation to form amides or sulfonamides. This is a common strategy for introducing diversity into a molecule and for modulating its physicochemical properties.

-

Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex structures. Furthermore, the chloro group can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.

-

Carboxylic Acid Group: The carboxylic acid is a key functional group for forming amide bonds, which are prevalent in many drug molecules. It can be activated and coupled with a wide variety of amines to generate a library of derivatives. It can also be converted to esters or other functional groups.

The strategic combination of these reactions allows for the rapid construction of diverse chemical libraries based on the this compound scaffold. This is a powerful approach in lead optimization, where the goal is to fine-tune the properties of a molecule to improve its potency, selectivity, and pharmacokinetic profile.

While specific examples of marketed drugs derived from this compound are not readily identifiable, its structural motifs are present in many biologically active compounds. The aminopyridine core is a key feature in a number of kinase inhibitors and other targeted therapies.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for related compounds such as 2-chloronicotinic acid and 5-chloronicotinic acid, the following precautions should be taken:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Precautionary Statements:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is crucial to consult the supplier's specific SDS upon receipt of the compound and to perform a thorough risk assessment before handling.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its trifunctional nature provides a platform for the efficient synthesis of diverse chemical libraries. While detailed public information on this specific compound is somewhat limited, its structural relationship to other important pyridine derivatives and the reactivity of its functional groups highlight its potential for the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will be essential for accelerating the drug discovery process. Further research into the synthesis and applications of this compound is warranted and is likely to yield new and exciting discoveries in the field of medicinal chemistry.

References

A Guide to the Spectroscopic Characterization of 5-Amino-2-chloronicotinic Acid

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Amino-2-chloronicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Structural Significance of this compound

This compound is a trifunctional pyridine derivative, incorporating a carboxylic acid, an amino group, and a chlorine atom. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. Accurate structural elucidation is paramount for ensuring the identity and purity of this compound in any research or development pipeline. The primary spectroscopic techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide will delve into the anticipated features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, providing a detailed interpretation based on fundamental principles and comparative data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The chlorine atom at the 2-position is electron-withdrawing, while the amino group at the 5-position is electron-donating. The carboxylic acid at the 3-position is also electron-withdrawing.

Expected ¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.5 - 7.8 | Doublet (d) | ~2-3 | This proton is deshielded by the adjacent electron-withdrawing carboxylic acid and chlorine atom. It will be split by the H-6 proton. |

| H-6 | ~8.0 - 8.3 | Doublet (d) | ~2-3 | This proton is adjacent to the nitrogen atom of the pyridine ring, leading to significant deshielding. It will be split by the H-4 proton. |

| -NH₂ | ~4.5 - 6.0 | Broad Singlet (br s) | - | The chemical shift of the amino protons is highly dependent on the solvent and concentration. The signal is typically broad due to quadrupole broadening and exchange. |

| -COOH | ~12.0 - 14.0 | Broad Singlet (br s) | - | The carboxylic acid proton is highly deshielded and its signal is also broad and dependent on solvent and concentration. In the presence of D₂O, this signal will disappear. |

Note: Predictions are based on analysis of similar compounds such as 5-amino-2-chlorobenzoic acid[1] and various chloronicotinic acids[2][3].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids and amines as it allows for the observation of exchangeable protons.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30 or similar).

-

Number of scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the carboxylic acid.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 155 | This carbon is attached to the electronegative chlorine atom and the ring nitrogen, leading to significant deshielding. |

| C-3 | ~125 - 130 | The carbon bearing the carboxylic acid group. |

| C-4 | ~120 - 125 | This carbon is influenced by the adjacent carboxylic acid and the meta-positioned amino group. |

| C-5 | ~140 - 145 | The carbon attached to the amino group is expected to be deshielded. |

| C-6 | ~145 - 150 | This carbon is adjacent to the ring nitrogen, resulting in a downfield shift. |

| -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift. |

Note: Predictions are based on analysis of similar compounds such as 5-amino-2-chlorobenzoic acid[4] and general principles of ¹³C NMR spectroscopy[5].

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of scans: 1024 or more scans may be necessary to obtain a good signal-to-noise ratio.

-

Relaxation delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, C=C, C=N, and C-Cl bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Primary amine (-NH₂) |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| 1550-1650 | C=C and C=N stretches | Pyridine ring |

| ~1300 | C-N stretch | Aryl amine |

| 1200-1300 | C-O stretch | Carboxylic acid |

| 700-800 | C-Cl stretch | Aryl chloride |

Note: Predictions are based on characteristic IR absorption frequencies[6] and data from related nicotinic acid derivatives[7][8][9].

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: General workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₅ClN₂O₂) is 172.57 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 172 is expected. Due to the presence of chlorine, an M+2 peak at m/z 174 with approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic isotopic pattern for a monochlorinated compound.

-

Key Fragments:

-

[M - OH]⁺ (m/z 155): Loss of the hydroxyl radical from the carboxylic acid.

-

[M - COOH]⁺ (m/z 127): Loss of the entire carboxylic acid group.

-

Further fragmentation of the pyridine ring may also be observed.

-

Note: Predictions are based on the molecular formula and fragmentation patterns of similar compounds like 2-chloronicotinic acid[10].

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a common choice.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is suitable. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 173 would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 171 would be seen.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions.

Caption: Logical flow of mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted data, based on sound chemical principles and comparison with closely related molecules, offers a reliable reference for researchers. The combination of ¹H and ¹³C NMR elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides fragmentation information. Together, these techniques offer an unambiguous characterization of this important chemical entity.

References

- 1. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum [chemicalbook.com]

- 3. 6-Chloronicotinic acid(5326-23-8) 1H NMR [m.chemicalbook.com]

- 4. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum [chemicalbook.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloronicotinic acid(2942-59-8) MS [m.chemicalbook.com]

5-Amino-2-chloronicotinic acid reactivity and functional group analysis

An In-Depth Technical Guide to the Reactivity and Functional Group Analysis of 5-Amino-2-chloronicotinic Acid

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique trifunctional structure—comprising an aromatic amine, a reactive chloro group, and a carboxylic acid on an electron-deficient pyridine ring—offers a versatile platform for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the compound's reactivity, focusing on the distinct chemical behavior of each functional group. We will dissect the underlying electronic effects that govern its reaction pathways, such as the susceptibility of the 2-position to nucleophilic aromatic substitution (SNAr). Furthermore, this document outlines robust analytical methodologies for the comprehensive characterization and functional group verification of this compound, including spectroscopic and chromatographic techniques. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction to this compound

The strategic importance of substituted nicotinic acid derivatives is well-established in medicinal chemistry.[1] this compound (5,2-ACNA) stands out as a particularly useful intermediate due to the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, a critical feature for the efficient synthesis of target molecules.

Chemical Structure and Physicochemical Properties

5,2-ACNA is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The electron-withdrawing nature of the ring nitrogen, combined with the chloro and carboxylic acid substituents, profoundly influences the molecule's overall reactivity.

| Property | Value | Reference |

| CAS Number | 42959-39-7 | [2] |

| Molecular Formula | C₆H₅ClN₂O₂ | |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 176-178°C | [4] |

| Synonyms | 5-Amino-2-chloropyridine-3-carboxylic acid | [5] |

Significance in Medicinal Chemistry and Organic Synthesis

5,2-ACNA is a key precursor in the synthesis of a wide array of biologically active compounds. Its derivatives have been instrumental in developing drugs with analgesic, anti-inflammatory, and antimicrobial properties.[6] In the agrochemical industry, it serves as a foundational component for modern herbicides and pesticides, where the precise arrangement of its functional groups is crucial for biological efficacy and target specificity.[6] The ability to readily modify the 2-position via nucleophilic substitution makes it an invaluable tool for creating libraries of compounds for drug discovery and lead optimization.[1][7]

Analysis of Functional Group Reactivity

The synthetic utility of 5,2-ACNA stems from the distinct and predictable reactivity of its three primary functional groups. Understanding the electronic interplay between these groups and the electron-deficient pyridine ring is essential for designing successful synthetic strategies.

The Chloro Group (-Cl at C2): A Prime Target for SNAr

The most significant reaction pathway for 5,2-ACNA involves the displacement of the chlorine atom at the 2-position. This position is highly activated towards nucleophilic aromatic substitution (SNAr).

Causality: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions. This electron deficiency stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby lowering the activation energy for the reaction. The presence of the amino group at C5, while electron-donating, does not override the powerful activating effect of the ring nitrogen on the C2 position. This makes the chloro group a readily displaceable leaving group for a variety of nucleophiles, including amines, alcohols, and thiols.[8][9]

Caption: SNAr mechanism on this compound.

Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized representation. Reaction times, temperatures, and solvents must be optimized for specific nucleophiles.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent (e.g., water, ethanol, or DMF).

-

Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., morpholine, aniline, or sodium methoxide).

-

Base Addition: Add a suitable base (e.g., K₂CO₃, Et₃N) if the nucleophile is added as its salt or if an acidic byproduct is formed. For reactions in water with anilines, potassium carbonate is often effective.[7]

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC. Microwave irradiation can significantly accelerate this transformation.[7]

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography. For acidic products, acidification of the aqueous solution (e.g., with 1 M NaHSO₄) can induce precipitation.[8]

The Carboxylic Acid Group (-COOH at C3): The Acidic Handle

The carboxylic acid group provides a handle for forming esters and amides, which is crucial for prodrug strategies and for linking the molecule to other scaffolds.[10]

Causality and Strategic Protection: In many synthetic sequences, the carboxylic acid must be protected to prevent it from interfering with subsequent reactions. For instance, during a base-catalyzed SNAr, the acidic proton would be abstracted, potentially complicating the reaction. Esterification is the most common protection strategy.[8] Converting the acid to its methyl or ethyl ester is a straightforward process that renders the group unreactive to many nucleophiles and bases, after which it can be easily hydrolyzed back to the free acid.[8][11]

Experimental Protocol 2: Fischer Esterification

-

Setup: Suspend this compound (1 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.

-

Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or by slowly adding thionyl chloride at 0 °C).[11]

-

Reaction: Heat the mixture to reflux for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester, which can be further purified if necessary.[11]

The Amino Group (-NH₂ at C5): The Nucleophilic Center

The primary aromatic amine at the 5-position is a nucleophilic center and an electron-donating group.[12] It can undergo typical reactions of anilines, such as acylation, alkylation, and diazotization.

Reactivity: While it is a nucleophile, its reactivity is somewhat attenuated by the electron-withdrawing nature of the pyridine ring and the other substituents. However, it can be readily acylated with acid chlorides or anhydrides under basic conditions to form amides.[13] This reaction can be used to introduce new functionalities or to protect the amino group during other transformations.

Methodologies for Functional Group Analysis

Confirming the structure and purity of 5,2-ACNA and its derivatives requires a combination of spectroscopic and chromatographic methods.[14]

Spectroscopic Characterization

Spectroscopy provides a non-destructive way to verify the presence of key functional groups and the overall molecular structure.

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Aromatic Protons | Signals in the aromatic region (δ 7-9 ppm), with splitting patterns dictated by the substitution. |

| Amine (-NH₂) | A broad singlet, chemical shift dependent on solvent and concentration. | |

| Carboxylic Acid (-OH) | A very broad singlet at high chemical shift (δ > 10 ppm), often not observed. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | Signal in the range of δ 165-185 ppm. |

| Aromatic Carbons | Signals in the range of δ 110-160 ppm. | |

| IR Spectroscopy | O-H Stretch (Acid) | Very broad band from 2500-3300 cm⁻¹. |

| N-H Stretch (Amine) | Two distinct peaks (symmetric and asymmetric) around 3300-3500 cm⁻¹. | |

| C=O Stretch (Acid) | Strong, sharp absorption around 1700-1725 cm⁻¹. | |

| C-Cl Stretch | Absorption in the fingerprint region, typically 600-800 cm⁻¹. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (172.57), with a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope. |

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of 5,2-ACNA and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a gradient of an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[15] Detection is commonly performed using a UV detector, as the pyridine ring is strongly chromophoric.

Caption: A typical workflow for purity analysis by HPLC.

Chemical Identification Methods

Simple chemical tests can provide rapid confirmation of specific functional groups.

Experimental Protocol 3: Ninhydrin Test for the Primary Amino Group

This test is highly sensitive for primary amines.[16]

-

Preparation: Dissolve a small amount (1-2 mg) of this compound in 1 mL of ethanol or water.

-

Reagent Addition: Add 2-3 drops of a 0.2% ninhydrin solution in ethanol.

-

Development: Gently heat the mixture in a water bath for 2-3 minutes.

-

Observation: The appearance of a deep blue or purple color (Ruhemann's purple) indicates the presence of the primary amino group.[16]

Synthetic Application: A Multi-Step Transformation

The differential reactivity of 5,2-ACNA can be exploited in a multi-step synthesis to build molecular complexity in a controlled manner. The following workflow illustrates a common synthetic strategy.

Caption: A strategic synthetic route using 5,2-ACNA.

This sequence demonstrates the core principles of using 5,2-ACNA:

-

Protection: The carboxylic acid is first protected as an ester to prevent interference.[8]

-

Core Reaction: The key C-N or C-O bond is formed via SNAr at the reactive C2 position.

-

Deprotection: The protecting group is removed to reveal the carboxylic acid in the final molecule.[8]

Safety and Handling

This compound is considered an irritant. It may cause skin, eye, and respiratory irritation.[4][17] Standard laboratory safety precautions should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[17]

Conclusion

This compound is a high-value synthetic intermediate whose utility is dictated by the nuanced reactivity of its chloro, amino, and carboxylic acid functional groups. The electron-deficient nature of the pyridine ring activates the C2 position for facile nucleophilic aromatic substitution, which stands as the molecule's most powerful and widely used transformation. Strategic protection of the carboxylic acid and amino groups allows for precise, regioselective modifications. A combination of modern spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques provides a robust framework for its analysis and quality control. By understanding and leveraging these chemical principles, researchers can continue to unlock the vast potential of this versatile building block in the creation of novel pharmaceuticals and other advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]

- 12. biotechacademy.dk [biotechacademy.dk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 15. Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food | MDPI [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential of 5-Amino-2-chloronicotinic Acid: A Technical Guide for Drug Discovery

Foreword: The Untapped Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Nicotinic acid and its derivatives have long been a fertile ground for the development of therapeutics, demonstrating a wide array of biological activities.[1][2][3] Within this chemical class, 5-Amino-2-chloronicotinic acid stands out as a particularly intriguing, yet underexplored, molecule. Its unique substitution pattern—an electron-donating amino group and an electron-withdrawing chlorine atom on the pyridine ring—suggests a rich potential for diverse biological interactions. This guide provides a comprehensive technical overview of the potential biological activities of this compound, offering a roadmap for researchers, scientists, and drug development professionals to investigate its therapeutic promise. We will delve into the known activities of its close analogs, propose novel avenues of investigation for the parent compound, and provide detailed, field-proven methodologies for its evaluation.

The Chemical Foundation: Properties of this compound

This compound is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂.[4] The presence of both an amino and a chloro substituent on the nicotinic acid backbone imparts distinct chemical properties that are advantageous for drug design. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the carboxylic acid group can act as hydrogen bond acceptors. The chlorine atom, in addition to influencing the electronic properties of the ring, provides a site for further chemical modification.

| Property | Value | Reference |

| CAS Number | 42959-39-7 | [4] |

| Molecular Formula | C₆H₅ClN₂O₂ | [4] |

| Molecular Weight | 172.57 g/mol | |

| Appearance | Off-white to light yellow powder |

The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available nicotinic acid derivatives. A common strategy involves the chlorination and subsequent amination of a suitable precursor. The versatility of 2-chloronicotinic acid as a starting material for various derivatives is well-documented.[5][6]

Learning from Analogs: Established Biological Activities of Aminonicotinic Acid Derivatives

While direct studies on the biological activity of this compound are limited, a wealth of information can be gleaned from the investigation of its derivatives. This body of research provides a strong rationale for exploring the therapeutic potential of the parent compound.

Metabolic Modulation: α-Amylase and α-Glucosidase Inhibition

A significant area of investigation for aminonicotinic acid derivatives has been in the context of metabolic disorders, particularly type 2 diabetes. Several studies have demonstrated that derivatives of 5-aminonicotinic acid are potent inhibitors of α-amylase and α-glucosidase. These enzymes are key players in carbohydrate digestion, and their inhibition can help to control postprandial hyperglycemia.

One study reported the synthesis of a series of 5-aminonicotinic acid derivatives that exhibited promising inhibitory activity against both α-amylase and α-glucosidase. The IC₅₀ values for some of these compounds were in the low micromolar range, comparable to the standard drug acarbose. This suggests that the aminonicotinic acid scaffold is a viable starting point for the design of novel anti-diabetic agents.

Antimicrobial and Antifungal Potential

The global challenge of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Nicotinic acid derivatives have shown promise in this area, with various analogs exhibiting antibacterial and antifungal properties.[1][3] For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes.

Furthermore, novel 2-aminonicotinamide derivatives have been designed and synthesized as antifungal agents, showing potent activity against Candida albicans. These compounds are believed to act by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the fungal cell wall integrity.

Anticancer and Anti-inflammatory Properties

The structural features of aminonicotinic acids also lend themselves to the development of anticancer and anti-inflammatory drugs. The pyridine ring is a common motif in many kinase inhibitors, and the amino and carboxylic acid groups can be modified to optimize binding to the active sites of various enzymes involved in cancer cell proliferation and inflammation. While direct evidence for this compound is pending, related compounds have been investigated for these activities. For example, metal complexes of a Schiff base derived from a chloro-aminophenol have shown significant cytotoxicity toward lung cancer cell lines.[7][8]

Charting the Course: Proposed Biological Activities and Investigative Workflows for this compound

Based on the established activities of its derivatives, we propose a focused investigation into the following potential biological activities for this compound. For each proposed activity, a detailed experimental workflow is provided to guide researchers in their evaluation.

Proposed Activity 1: Inhibition of Carbohydrate-Metabolizing Enzymes

Rationale: The demonstrated α-amylase and α-glucosidase inhibitory activity of 5-aminonicotinic acid derivatives strongly suggests that the parent compound may possess similar properties.

Experimental Workflow:

Caption: Workflow for investigating enzymatic inhibition.

Detailed Protocols:

-

α-Amylase Inhibition Assay:

-

Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.5 mg/mL α-amylase.

-

In a 96-well plate, add 50 µL of the buffer, 50 µL of the test compound solution (at various concentrations), and 50 µL of the α-amylase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Add 50 µL of a 1% starch solution and incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool to room temperature and measure the absorbance at 540 nm.

-

Acarbose should be used as a positive control.

-

Calculate the percentage of inhibition using the formula: (1 - (Abs_sample / Abs_control)) * 100.[9]

-

-

α-Glucosidase Inhibition Assay:

-

Prepare a 0.1 M potassium phosphate buffer (pH 6.8).

-

In a 96-well plate, add 100 µL of the test compound solution and 50 µL of α-glucosidase solution (1.0 U/mL).

-

Incubate at 37°C for 15 minutes.

-

Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.

-

Measure the absorbance at 405 nm.[9]

-

Acarbose should be used as a positive control.

-

Calculate the percentage of inhibition as described for the α-amylase assay.

-

Proposed Activity 2: Broad-Spectrum Antimicrobial and Antifungal Activity

Rationale: The documented anti-infective properties of various nicotinic acid derivatives provide a strong basis for evaluating this compound against a panel of clinically relevant microbes.

Experimental Workflow:

References

- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 42959-39-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-2-chloronicotinic Acid as a Heterocyclic Building Block

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of molecular design.[1] Among these, pyridine-based scaffolds are particularly prized for their prevalence in pharmacologically active agents and their versatile chemical reactivity.[1][2] 5-Amino-2-chloronicotinic acid is a trifunctional heterocyclic building block that offers chemists a powerful and strategically differentiated platform for the synthesis of complex molecular architectures.[3][4][5] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a versatile carboxylic acid, and an electrophilic C-Cl bond ripe for cross-coupling reactions. This guide provides a technical exploration of the core reactivity of this scaffold, offering field-proven insights and detailed protocols for its application in modern synthesis.

A Triage of Reactivity: Understanding the Functional Group Landscape

The synthetic power of this compound lies in the ability to selectively address its three functional groups. The choice of reaction conditions dictates which site is modified, allowing for a stepwise and controlled elaboration of the molecular framework.

-

The 5-Amino Group: A classic nucleophile, ready for acylation, alkylation, or arylation. Its position meta to the nitrogen and ortho to the carboxylic acid influences its reactivity and the geometry of subsequent cyclization products.

-

The 3-Carboxylic Acid Group: This site provides a crucial handle for amide bond formation, esterification, or reduction. Activation of this group is a common first step in many synthetic sequences.[6]

-

The 2-Chloro Group: The chlorine atom at the C2 position is activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, oxidative addition to transition metal catalysts.[6] This makes it an ideal electrophile for modern palladium-catalyzed cross-coupling reactions.

The strategic interplay of these three sites allows for the construction of diverse and complex molecules, including novel active pharmaceutical ingredients (APIs).[6]

Caption: Reactivity map of this compound.

The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling at C2

The C2-chloro group is arguably the most valuable handle for molecular elaboration, providing access to powerful C-C and C-N bond-forming reactions. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making the choice of catalyst system paramount.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[8][9] For 2-chloropyridines, the reaction is highly effective, often yielding excellent results where other methods may fail.[10] The key to success is facilitating the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is typically the rate-limiting step.

Causality of Experimental Choices:

-

Catalyst: A source of Pd(0) is required. While Pd(PPh₃)₄ can be used, modern pre-catalysts or combinations like Pd(OAc)₂ with a suitable ligand are often more efficient.[8][10] Heterogeneous catalysts like Pd/C can also be employed, offering advantages in workup and catalyst removal.[11]

-

Ligand: For challenging aryl chlorides, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition, and accelerate the reductive elimination step.[11]

-

Base: A base, typically K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid partner in the transmetalation step of the catalytic cycle. Aqueous solutions of the base are commonly used.[12]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[13] This reaction is indispensable for installing amine functionalities at the C2 position of the pyridine ring.

Causality of Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a Pd(0) source combined with a specialized ligand is required. Pre-catalysts like G3 or G4 palladacycles are highly effective as they cleanly generate the active Pd(0) species.[7]

-

Ligand: The choice of ligand is critical for activating the C-Cl bond. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are the gold standard for these challenging transformations.[7][14]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, as it is strong enough to deprotonate the amine coupling partner without competing as a nucleophile.[7] If the substrate is base-sensitive, weaker bases like K₃PO₄ can be used, but this often requires higher temperatures or more active catalysts.[7]

Caption: Simplified Buchwald-Hartwig amination cycle.

Leveraging the Carboxylic Acid: Amide Bond Formation

The carboxylic acid at C3 is a robust handle for linking the pyridine core to other molecular fragments via an amide bond, one of the most common and important functional groups in medicinal chemistry.[15] The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be activated.[15][16]

Common Activation Strategies:

-

Acyl Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive electrophile. This method is effective but can be harsh and incompatible with sensitive functional groups.[16]

-

Carbodiimide Reagents: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[16] The addition of additives like HOBt (1-hydroxybenzotriazole) can suppress side reactions and reduce racemization in chiral substrates.

-

Onium Salt Reagents: Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are highly efficient coupling reagents that generate activated esters in situ.[15] HATU is particularly effective for coupling hindered acids and amines with minimal side reactions.

Advanced Applications: Intramolecular Cyclization

The true synthetic elegance of this compound is revealed when its multiple functional groups are used in concert to construct complex, fused heterocyclic systems. After initial modification of one or more sites, a subsequent intramolecular reaction can forge a new ring system. For example, an initial N-acylation at the 5-amino position followed by an intramolecular SNAr or Buchwald-Hartwig reaction can lead to the formation of valuable naphthyridinone scaffolds.[17] These cascade or sequential reactions provide rapid access to molecular complexity from a simple, commercially available starting material.[18]

Caption: Example synthetic workflow using the building block.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-amino-2-chloronicotinate

Objective: To synthesize Methyl 5-amino-2-phenylnicotinate.

| Reagent | MW | Amount | Mmol | Equiv. |

| Methyl 5-amino-2-chloronicotinate | 186.59 | 187 mg | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | 0.05 |

| SPhos | 410.47 | 41.0 mg | 0.10 | 0.10 |

| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |

| Toluene/H₂O (4:1) | - | 5 mL | - | - |

Procedure:

-

To a dry Schlenk flask under Argon, add Methyl 5-amino-2-chloronicotinate (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41.0 mg, 0.10 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Evacuate and backfill the flask with Argon three times.

-

Add the degassed Toluene/H₂O solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of Ethyl 5-amino-2-chloronicotinate

Objective: To synthesize Ethyl 5-amino-2-(morpholino)nicotinate.

| Reagent | MW | Amount | Mmol | Equiv. |

| Ethyl 5-amino-2-chloronicotinate | 200.62 | 201 mg | 1.0 | 1.0 |

| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |

| RuPhos G3 Palladacycle | 863.61 | 43 mg | 0.05 | 0.05 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |

| 1,4-Dioxane (anhydrous) | - | 4 mL | - | - |

Procedure:

-

In a glovebox, add Ethyl 5-amino-2-chloronicotinate (201 mg, 1.0 mmol), RuPhos G3 Palladacycle (43 mg, 0.05 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry vial.

-

Seal the vial, remove from the glovebox, and add anhydrous 1,4-dioxane (4 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe under an Argon atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 4-8 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude residue by flash chromatography to obtain the product.

Conclusion

This compound represents a strategically vital building block for synthetic chemists. Its trifunctional nature allows for a diverse range of chemical transformations, from standard amide couplings to sophisticated, state-of-the-art cross-coupling reactions. The ability to selectively manipulate each functional group provides a robust and flexible platform for constructing novel molecular entities. By understanding the causality behind the choice of reagents and conditions for key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can fully exploit the synthetic potential of this versatile scaffold to accelerate innovation in drug discovery and materials science.

References

- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 2. Heterocyclic Building Blocks - AK Scientific [aksci.com]

- 3. This compound | CAS: 42959-39-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. hepatochem.com [hepatochem.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-chloronicotinic Acid: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloronicotinic acid, a key heterocyclic building block, holds a significant position in the landscape of modern medicinal and agrochemical research. Its unique trifunctional scaffold, featuring a pyridine core, a reactive chlorine atom, an amino group, and a carboxylic acid moiety, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the discovery and history of this compound, not as a singular event, but as an outcome of the broader evolution of synthetic methodologies for substituted pyridines. It delves into the causality behind various synthetic strategies, offers detailed, field-proven experimental protocols, and explores its critical role in the development of novel therapeutic agents and other industrially important compounds.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyridine ring is a ubiquitous motif in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The strategic placement of functional groups on this heterocycle can profoundly influence its physicochemical properties and pharmacological effects. This compound (CAS No: 42959-39-7) is a prime example of a highly functionalized pyridine derivative that has emerged as a valuable intermediate in organic synthesis.

The presence of the chlorine atom at the 2-position provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities. The amino group at the 5-position can be readily diazotized or acylated, serving as a key anchor point for building more complex molecular architectures. Finally, the carboxylic acid at the 3-position offers a site for esterification or amidation, enabling the molecule to be tethered to other fragments. This trifecta of reactive sites makes this compound a sought-after precursor in drug discovery programs targeting a range of therapeutic areas.

The Genesis of a Key Intermediate: A History Rooted in Synthetic Evolution

While a singular, celebrated "discovery" of this compound is not prominent in the historical record, its emergence can be understood as a logical progression in the field of heterocyclic chemistry. The development of synthetic routes to this compound is intrinsically linked to the broader history of pyridine chemistry and the increasing demand for highly functionalized building blocks in the mid-20th century.

The likely intellectual precursors to the synthesis of this compound can be traced back to early investigations into the preparation of chlorinated and aminated nicotinic acid derivatives. The synthesis of 2-chloronicotinic acid, a probable precursor, has been a subject of extensive research, with various methods being developed over the years.[1][2][3][4][5][6][7][8] Similarly, the introduction of amino groups onto the pyridine ring has been achieved through various strategies, including the reduction of nitro compounds and amination reactions.[9][10][11][12][13]

The synthesis of this compound, therefore, represents a convergence of these established synthetic principles. Early researchers in industrial and academic laboratories likely approached its synthesis through a multi-step sequence, leveraging known transformations to construct the target molecule. The impetus for its creation would have been the recognition of its potential as a versatile intermediate for generating libraries of novel compounds for biological screening.

Synthetic Strategies: A Tale of Functional Group Interconversion

The synthesis of this compound is a testament to the power of functional group interconversion in organic chemistry. The most logical and widely practiced approaches involve the sequential introduction of the chloro, amino, and carboxylic acid functionalities onto the pyridine ring. Below, we explore the key synthetic pathways, explaining the rationale behind the chosen reagents and reaction conditions.

Pathway A: From 2-Hydroxynicotinic Acid

One of the most plausible and historically significant routes to this compound begins with the readily available 2-hydroxynicotinic acid. This pathway involves a nitration step, followed by chlorination and subsequent reduction of the nitro group.

Caption: Synthetic pathway from 2-hydroxynicotinic acid.

Causality behind Experimental Choices:

-

Nitration: The nitration of 2-hydroxynicotinic acid is directed to the 5-position due to the activating and directing effects of the hydroxyl and carboxylic acid groups. The use of a mixture of sulfuric and nitric acid is a standard and effective method for electrophilic aromatic nitration.

-

Chlorination: The conversion of the hydroxyl group to a chlorine atom is typically achieved using phosphorus oxychloride (POCl3). This reagent is highly effective for the chlorination of pyridones and hydroxypyridines.

-

Reduction: The reduction of the nitro group to an amine is a crucial step. While various reducing agents can be employed, stannous chloride (SnCl2) in hydrochloric acid is a classic and reliable method for this transformation. Catalytic hydrogenation using hydrogen gas and a palladium catalyst is another common and often cleaner alternative.[11]

Pathway B: From 2,5-Dichloronicotinic Acid

An alternative and also highly viable synthetic route starts from 2,5-dichloronicotinic acid. This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring.

Caption: Synthetic pathway from 2,5-dichloronicotinic acid.

Causality behind Experimental Choices:

-

Esterification: The carboxylic acid is first protected as a methyl ester. This is often done to improve solubility and prevent unwanted side reactions in the subsequent amination step. Thionyl chloride in methanol is a common and efficient method for this transformation.

-

Amination: The selective amination at the 2-position is a key step. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 5-position due to the electronic effects of the ring nitrogen. This regioselectivity is a cornerstone of this synthetic strategy.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide.

Experimental Protocols: A Guide for the Bench Scientist